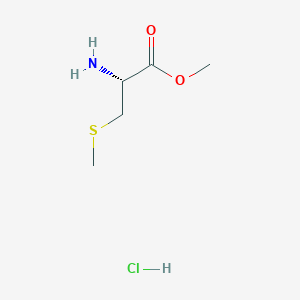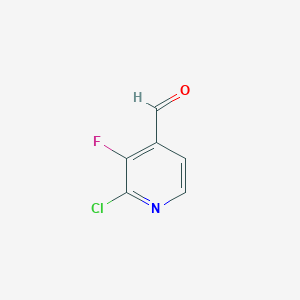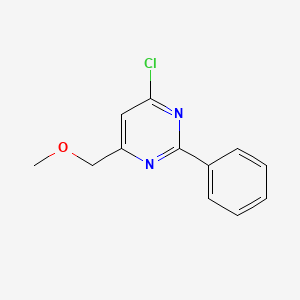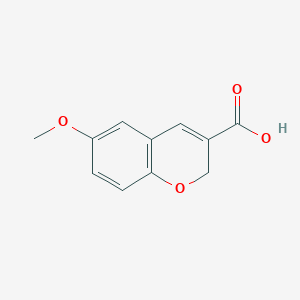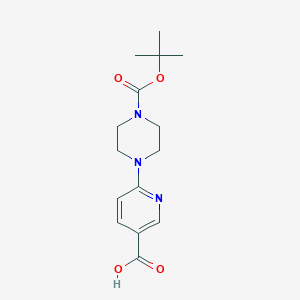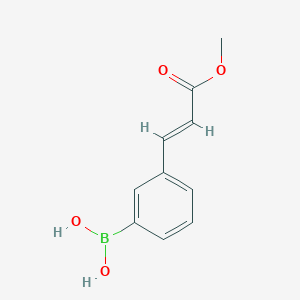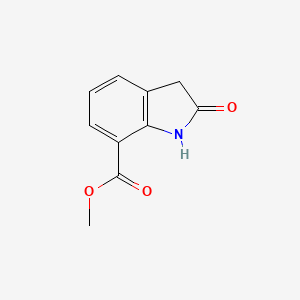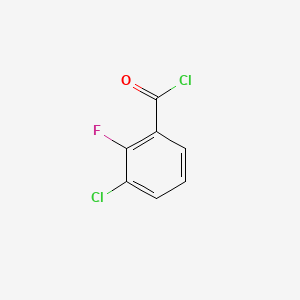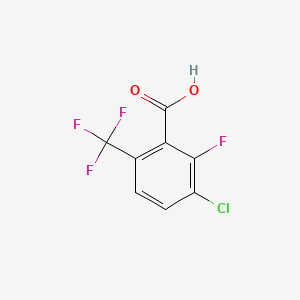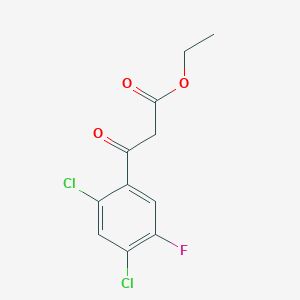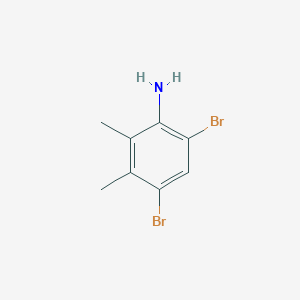
Enkephalin-met, arg(6)-
説明
“Enkephalin-met, arg(6)-” is a variant of the naturally occurring opioid peptide, Met-enkephalin . It is derived from the precursor molecule proenkephalin .
Synthesis Analysis
The synthesis of cyclic enkephalin analogs, including “Enkephalin-met, arg(6)-”, involves biaryl cyclization. This process uses the Miyaura borylation and Suzuki coupling methodology . The precursor of enkephalin (ENK), proenkephalin (PENK), is processed into the endogenous pentapeptides Leu-enkephalin (LEK) and Met-enkephalin (MEK), the heptapeptide Met-enkephalin-arg(6)-phe(7), the octapeptide Met-enkephalin-arg(6)-gly(7)-leu(8), and the E peptide by enzymatic cleavage .
Molecular Structure Analysis
The chemical formula of “Enkephalin-met, arg(6)-” is C46H71N15O11S, and its molecular weight is 1,042.24 g/mol . It is processed from proenkephalin via proteolytic cleavage in two metabolic steps .
科学的研究の応用
Bioactivity and Receptor Binding
Endogenous Opioids from Proenkephalin
Enkephalin-met, arg(6)-, as a natural opioid hexapeptide, is processed from proenkephalin (PENK) precursors. Studies reveal various atypical hexapeptide Met-enkephalins in different vertebrates, including Met-enkephalin-Arg(6). These peptides have been shown to stimulate G-proteins and exhibit affinities at opioid receptors, notably the MOP and DOP receptors. This highlights the role of these peptides in the opioid system and their potential for comparative functional analyses (Bojnik et al., 2014).
Receptor Binding and G-Protein Activation
Met5-enkephalin-Arg6-Phe7 and its synthetic analogs exhibit receptor binding characteristics and G-protein activation. This study, focusing on rat and frog brain membranes, shows that these peptides activate G-proteins mainly via kappa- and delta-opioid receptors, suggesting their role in neurochemical processes (Bozó et al., 2000).
Physiological and Biochemical Studies
Plasma Protein Binding
Enkephalins, including Met-enkephalin-Arg-Phe and Met-enkephalin-Arg-Gly-Leu, bind to human serum proteins. This binding protects the peptides from proteolysis, indicating a mechanism by which enkephalin-plasma interactions regulate systemic enkephalin bioactivity (Armstrong et al., 2007).
Interaction with Membranes
Methionine-enkephalin (Menk) shows electrostatic interaction with negatively charged membranes, indicating its role in receptor binding processes. This study offers insights into the mechanisms of enkephalin interaction with nerve cell membranes, crucial for their function (Marcotte et al., 2004).
Neurological and Behavioral Research
- In Alzheimer's Disease: Enkephalin elevations in transgenic mice expressing human amyloid precursor protein suggest that these elevations may contribute to cognitive impairments in Alzheimer's Disease. This opens up possibilities for therapeutic exploration to reduce enkephalin production or signaling in such neurodedegenerative disorders (Meilandt et al., 2008).
- In Auditory System: Methionine-enkephalin-Arg6-Gly7-Leu8 (Met-8) is widely distributed in the auditory system of rats, suggesting a role in the processing of the descending auditory pathway and in multisensory integration of auditory information (Aguilar et al., 2004).
Cellular and Molecular Dynamics
Molecular Dynamics Studies
The conformational dynamics of Met-enkephalin in liquid water have been studied, providing insights into its structure and receptor docking mechanism, essential for understanding its neuropharmacological activity (My & Freed, 2002).
Peptide Degradation and Protection
Studies on the oxidation of Met-enkephalin reveal that blocking the terminal amine group can protect the tyrosyl residue from oxidation, which is crucial for its recognition by opioid receptors. This has implications for designing new pain inhibitors (Mozziconacci et al., 2007).
作用機序
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47N9O8S/c1-51-15-13-24(30(47)42-25(32(49)50)8-5-14-37-33(35)36)41-31(48)26(17-20-6-3-2-4-7-20)40-28(45)19-38-27(44)18-39-29(46)23(34)16-21-9-11-22(43)12-10-21/h2-4,6-7,9-12,23-26,43H,5,8,13-19,34H2,1H3,(H,38,44)(H,39,46)(H,40,45)(H,41,48)(H,42,47)(H,49,50)(H4,35,36,37)/t23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBRMNXTPDDSKN-CQJMVLFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47N9O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227182 | |
| Record name | Enkephalin-met, arg(6)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
729.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Enkephalin-met, arg(6)- | |
CAS RN |
76310-14-0 | |
| Record name | Enkephalin-met, arg(6)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076310140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enkephalin-met, arg(6)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



